1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine
Description
1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with an amine group at position 3 and a 2-(thiophen-3-yl)ethyl moiety at position 1 (Figure 1). The ethyl linker bridges the pyrazole and thiophene rings, conferring unique steric and electronic properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms) and thiophene (a sulfur-containing heterocycle) motifs, which are frequently employed in drug design for their metabolic stability and binding versatility .
Properties
Molecular Formula |
C9H11N3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c10-9-2-5-12(11-9)4-1-8-3-6-13-7-8/h2-3,5-7H,1,4H2,(H2,10,11) |
InChI Key |
BMCDXCOOIHCIEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of 2-thiopheneethylamine: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime.
Formation of 1H-pyrazol-3-amine: This can be synthesized by reacting hydrazine with 1,3-diketones under acidic conditions.
Coupling Reaction: The final step involves coupling 2-thiopheneethylamine with 1H-pyrazol-3-amine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyrazole ring can participate in reduction reactions.
Substitution: Both the thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the pyrazole ring can form hydrogen bonds with biological targets, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on Thiophene and Pyrazole
The following table summarizes key structural differences between the target compound and its analogs:
*Calculated based on formula C9H11N3S. †No direct evidence for the target compound’s properties; inferred from analogs. ‡Calculated based on formula C9H13N3S.
Key Observations:
- Thiophene Substitution : The target compound’s thiophen-3-yl group distinguishes it from analogs with thiophen-2-yl substituents (e.g., ). Positional differences on thiophene alter electronic effects (e.g., 3-Cl in introduces electron-withdrawing effects, while 3-CH3 in is electron-donating).
- Pyrazole Substitution : The NH2 group at position 3 (target) vs. position 5 () affects hydrogen-bonding capabilities and intermolecular interactions.
Physicochemical and Pharmacological Properties
- Solubility : Methyl linkers (e.g., ) may reduce solubility compared to ethyl linkers due to increased hydrophobicity.
- Stability : Chlorine substitution () enhances oxidative stability but may increase toxicity risks.
- Biological Activity : Thiophene-pyrazole hybrids are explored for inflammasome inhibition () and kinase modulation. The target compound’s ethyl linker and thiophen-3-yl group could optimize interactions with hydrophobic binding pockets.
Biological Activity
1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that has drawn attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiophene ring and a pyrazole ring, which contribute to its unique properties. The synthesis typically involves several steps:
- Formation of 2-thiopheneethylamine : Starting with thiophene, it is reacted with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde, which is then converted through several intermediates into 2-thiopheneethylamine.
- Synthesis of 1H-pyrazol-3-amine : This involves reacting hydrazine with 1,3-diketones under acidic conditions.
- Coupling Reaction : The final step combines 2-thiopheneethylamine with 1H-pyrazol-3-amine under suitable conditions to yield the target compound.
Antimicrobial Properties
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, a related series demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Enzyme Inhibition
This compound may act as an enzyme inhibitor, interacting with various molecular targets. The thiophene moiety can facilitate π-π interactions while the pyrazole ring forms hydrogen bonds with biological targets, enhancing specificity and activity .
The mechanism of action for this compound largely depends on its interactions with biological systems:
- Enzyme Interactions : It may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
- Receptor Modulation : The compound can modulate receptor activities through conformational changes induced by binding.
Study on Antimicrobial Activity
A study published in the ACS Omega journal evaluated several pyrazole derivatives for their antimicrobial properties. Among these, certain derivatives exhibited potent activity against bacterial strains, highlighting the importance of structural features in determining biological efficacy .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Bactericidal |
| Compound X | Varies | Fungicidal |
Anti-inflammatory Potential
Research has also indicated that compounds similar to this compound exhibit anti-inflammatory properties. For example, derivatives have been shown to selectively inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
